molecular formula C30H48O3 B7765565 3-Hydroxyolean-12-en-28-oic acid

3-Hydroxyolean-12-en-28-oic acid

Cat. No.: B7765565
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyolean-12-en-28-oic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including olive leaves, and is known for its diverse biological activities. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyolean-12-en-28-oic acid can be synthesized through several methods. One common approach involves the extraction from natural sources such as olive fruits (Olea europaea). The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oleanolic acid derivatives with carbonyl groups, while reduction can produce various hydroxylated derivatives .

Scientific Research Applications

3-Hydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyolean-12-en-28-oic acid involves multiple molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxyolean-12-en-28-oic acid is similar to other pentacyclic triterpenoids, such as:

    Ursolic acid: Another pentacyclic triterpenoid with similar biological activities but differing in the position of functional groups.

    Betulinic acid: Known for its anti-cancer properties, it has a different structure but shares some pharmacological effects.

    Glycyrrhetinic acid: Found in licorice, it has anti-inflammatory and anti-viral properties

The uniqueness of this compound lies in its diverse range of biological activities and its presence in various medicinal plants, making it a valuable compound for research and therapeutic applications.

Biological Activity

3-Hydroxyolean-12-en-28-oic acid, commonly known as oleanolic acid , is a pentacyclic triterpenoid with significant biological activities. This compound is found in various plants and has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of oleanolic acid, supported by data tables and relevant case studies.

Chemical Structure and Properties

Oleanolic acid is characterized by its pentacyclic structure, which contributes to its diverse biological activities. Its molecular formula is C30H48O3C_{30}H_{48}O_3 with a molecular weight of 456.72 g/mol. The compound's structure allows it to interact with various biological targets, which underlie its pharmacological effects.

1. Antioxidant Activity

Oleanolic acid exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress.

StudyMethodIC50 Value (µg/mL)
Solanki et al. (2020)DPPH Assay50.0
MDPI Review (2024)TEAC Assay58.0

2. Anti-inflammatory Effects

Research indicates that oleanolic acid can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Case Study : In a study involving RAW264.7 macrophage cells, oleanolic acid significantly reduced LPS-induced inflammation by downregulating NF-kB signaling pathways .

3. Antimicrobial Properties

Oleanolic acid has demonstrated antimicrobial activity against various pathogens. It has been effective against bacteria, fungi, and viruses.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

4. Anticancer Activity

Oleanolic acid has shown promise in inhibiting cancer cell proliferation across several cancer types.

  • Study Findings : In vitro studies revealed that oleanolic acid reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values of 25 µg/mL and 30 µg/mL respectively .

The biological activities of oleanolic acid are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Oleanolic acid induces apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Signaling Pathways : It interferes with MAPK and NF-kB pathways, reducing inflammation and tumor growth.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Properties

IUPAC Name

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862072
Record name 3-Hydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-02-1
Record name Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyolean-12-en-28-oic acid
Reactant of Route 2
3-Hydroxyolean-12-en-28-oic acid
Reactant of Route 3
3-Hydroxyolean-12-en-28-oic acid
Reactant of Route 4
3-Hydroxyolean-12-en-28-oic acid
Reactant of Route 5
3-Hydroxyolean-12-en-28-oic acid
Reactant of Route 6
3-Hydroxyolean-12-en-28-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.